molecular formula C24H14O6 B8771989 4H-1-Benzopyran-4-one, 2,2'-(1,4-phenylene)bis(3-hydroxy- CAS No. 27172-29-8

4H-1-Benzopyran-4-one, 2,2'-(1,4-phenylene)bis(3-hydroxy-

Cat. No.: B8771989
CAS No.: 27172-29-8
M. Wt: 398.4 g/mol
InChI Key: FLOSYNKAKASKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1-Benzopyran-4-one, 2,2'-(1,4-phenylene)bis(3-hydroxy- is a useful research compound. Its molecular formula is C24H14O6 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzopyran-4-one, 2,2'-(1,4-phenylene)bis(3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 2,2'-(1,4-phenylene)bis(3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

27172-29-8

Molecular Formula

C24H14O6

Molecular Weight

398.4 g/mol

IUPAC Name

3-hydroxy-2-[4-(3-hydroxy-4-oxochromen-2-yl)phenyl]chromen-4-one

InChI

InChI=1S/C24H14O6/c25-19-15-5-1-3-7-17(15)29-23(21(19)27)13-9-11-14(12-10-13)24-22(28)20(26)16-6-2-4-8-18(16)30-24/h1-12,27-28H

InChI Key

FLOSYNKAKASKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)C4=C(C(=O)C5=CC=CC=C5O4)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a three necked round bottomed flask, equipped with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer, was charged methanol (200 ml), Terephthalaldehyde (0.98 g) and 2-hydroxy acetophenone (2.04 g). The reaction mixture was cooled to 10-15° C. and sodium hydroxide (3 g) was added slowly and the reaction was stirred at room temperature (˜25° C.) for 24 hrs. Then methanol (200 ml) was added to the reaction and the reaction mixture was cooled below 15° C. and sodium hydroxide (3 g) and hydrogen peroxide (9 ml) were added to the reaction mixture and the reaction mixture was stirred for 6-8 hrs at room temperature. After this the reaction mixture was cooled to 10° C., neutralized using hydrochloric acid and the solid product that precipitated was filtered. The solid was washed with water till the filtrate is free of acid. The solid product was dried in oven at 70° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0.98 g
Type
reactant
Reaction Step Five
Quantity
2.04 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

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